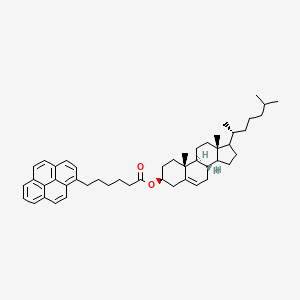

Cholesteryl-6-pyrenylhexanoate

Overview

Description

Cholesteryl-6-pyrenylhexanoate is a compound of interest in fluorescence studies and liquid crystal research due to its unique structural and chemical properties. It is synthesized and investigated for its potential in creating self-organizing systems, understanding molecular interactions, and developing materials with specific optical and structural characteristics.

Synthesis Analysis

The synthesis of cholesteryl-6-pyrenylhexanoate involves the copolymerization of cholesteryl 6-(methacryloyloxy)hexanoate with pyrene-labeled monomers. These processes utilize free radical polymerization techniques to create copolymers with specific fluorescent properties and liquid-crystalline behaviors (Yusa, Morishima, Kamachi, 1999; 2001).

Molecular Structure Analysis

The molecular structure of cholesteryl-6-pyrenylhexanoate and its derivatives has been characterized through various analytical techniques, including X-ray diffraction and NMR spectroscopy. These studies reveal detailed information on the compound's arrangement, hydrogen bonding, and the impact of molecular modifications on its liquid crystalline phases (Sridhar et al., 2001).

Chemical Reactions and Properties

Cholesteryl-6-pyrenylhexanoate participates in specific chemical reactions that highlight its reactivity and functional versatility. For example, its behavior as a substrate for enzymes like pancreatic cholesterylester hydrolase has been studied, providing insights into its biochemical interactions and potential applications in bioassays (Joutti et al., 1985).

Physical Properties Analysis

The physical properties of cholesteryl-6-pyrenylhexanoate, such as its phase behavior, crystalline structure, and thermal transitions, have been extensively studied. These properties are influenced by the molecular architecture of the compound and its interactions within organized systems, such as liquid crystals and polymeric materials (Gupta et al., 2005; Park et al., 1981).

Chemical Properties Analysis

The chemical properties of cholesteryl-6-pyrenylhexanoate, including its reactivity, stability, and interaction with other molecules, are crucial for its applications in materials science and chemistry. Studies on its fluorescence characteristics, aggregation behavior, and interaction with substrates like cyclodextrin shed light on its potential for creating novel materials with specific functionalities (Akiyoshi et al., 2000; Tong et al., 2007).

Scientific Research Applications

Fluorescence Assays

Cholesteryl-6-pyrenylhexanoate (ChPH) has been utilized as a fluorescent substrate in assays, particularly for enzymes like pancreatic cholesterylester hydrolase. This application leverages the fluorescence emission properties of ChPH, making it valuable in biochemical research for enzyme activity studies (Joutti et al., 1985).

Polymer Film Studies

In materials science, ChPH has been used to study the properties of polymer films. For instance, copolymers of cholesteryl 6-methacryloyloxy hexanoate and pyrene-labeled cholesterol have been prepared to investigate their liquid-crystalline phase behavior, demonstrating ChPH's utility in polymer research (Yusa et al., 2001).

Liquid Crystal Research

Research on liquid crystals has also employed ChPH. Studies have explored its role in the formation of chiral smectic A phases and analyzed its crystal structure, contributing significantly to the understanding of liquid crystalline materials (Lokanath et al., 2001).

Investigation of Self-Organization in Solutions

ChPH has been a subject of study in the investigation of self-organization and behavior of cholesterol-bearing polymethacrylate in solutions like n-hexane. These studies help in understanding the molecular interactions and assembly of complex molecules in various solvents (Yusa et al., 1999).

Future Directions

While specific future directions for research on Cholesteryl-6-pyrenylhexanoate are not mentioned in the literature, cholesterol and its derivatives continue to be an area of active research. This includes the study of cholesterol’s role in various diseases, its interaction with proteins, and its potential as a target for drug development .

Mechanism of Action

Target of Action

Cholesteryl-6-pyrenylhexanoate primarily targets the Cholesteryl Ester Transfer Protein (CETP) . CETP is a liver-synthesized glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) particles to apolipoprotein B (apoB)-containing particles . This protein plays a crucial role in regulating plasma cholesterol levels .

Mode of Action

Cholesteryl-6-pyrenylhexanoate interacts with CETP, influencing its activity and function . The compound binds to CETP mainly through extensive hydrophobic interactions . This interaction can alter the transfer of cholesterol esters from HDL to low-density lipoprotein (LDL), thereby affecting cholesterol distribution in the body .

Biochemical Pathways

Cholesteryl-6-pyrenylhexanoate affects the cholesterol metabolism pathway . This pathway involves the synthesis of cholesterol, which is crucial for membrane structure and function, and as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D . The compound’s interaction with CETP can influence the distribution of cholesterol and its derivatives, thereby affecting this biochemical pathway .

Pharmacokinetics

Factors such as the compound’s lipophilicity, molecular size, and chemical structure can influence its absorption and distribution within the body .

Result of Action

The interaction of Cholesteryl-6-pyrenylhexanoate with CETP can lead to changes in cholesterol distribution within the body . This can potentially affect cellular functions, given the crucial role of cholesterol in membrane function and as a precursor for various biological molecules . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cholesteryl-6-pyrenylhexanoate. For instance, the presence of other lipids in the environment can affect the compound’s interaction with CETP . Additionally, factors such as pH and temperature can potentially influence the compound’s stability and activity .

properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H64O2/c1-32(2)11-9-12-33(3)42-25-26-43-41-24-22-38-31-39(27-29-48(38,4)44(41)28-30-49(42,43)5)51-45(50)16-8-6-7-13-34-17-18-37-20-19-35-14-10-15-36-21-23-40(34)47(37)46(35)36/h10,14-15,17-23,32-33,39,41-44H,6-9,11-13,16,24-31H2,1-5H3/t33-,39+,41+,42?,43+,44+,48+,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAVQIYIXJZCDI-UCVGMQCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90914263 | |

| Record name | Cholest-5-en-3-yl 6-(pyren-1-yl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96886-70-3 | |

| Record name | Cholesteryl-6-pyrenylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096886703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-yl 6-(pyren-1-yl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

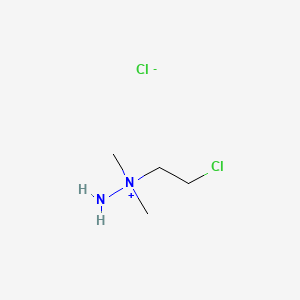

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6Z)-6-[[4-(diethylamino)phenyl]methylidene]-3-(2-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one](/img/structure/B1221460.png)